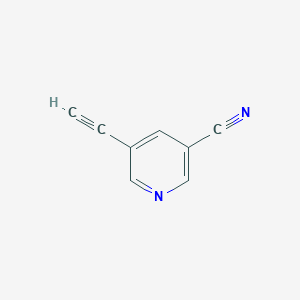

5-Ethynylnicotinonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethynylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-2-7-3-8(4-9)6-10-5-7/h1,3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGKLLLDELXBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethynylnicotinonitrile and Its Analogues

Historical Overview of Synthetic Approaches

The synthesis of pyridine (B92270) derivatives has a rich history, with foundational methods like the Chichibabin pyridine synthesis, the Bönnemann reaction, and the gas-phase condensation of simple aldehydes and ammonia (B1221849) providing the groundwork for more complex structures. beilstein-journals.org Over time, the focus has shifted towards developing more versatile and efficient methods for introducing substituents onto the pyridine ring, such as the ethynyl (B1212043) group found in 5-ethynylnicotinonitrile. The evolution of synthetic strategies has been driven by the need for greater control over regioselectivity and the desire to incorporate a wide range of functional groups.

Classical Synthetic Routes and Their Evolution

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and several classical methods have been adapted and refined for the synthesis of compounds like this compound. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful and widely used tool for the formation of carbon-carbon bonds. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the synthesis of this compound. This reaction typically utilizes a palladium catalyst in the presence of a copper co-catalyst and an amine base. uni-muenchen.de

Recent advancements have focused on improving the efficiency and scope of these reactions. For instance, the development of new ligands and catalyst systems has expanded the range of compatible functional groups and reaction partners. umich.edursc.org The use of aryl triflates, in addition to aryl halides, has also broadened the applicability of this methodology. mit.edu

A notable example is the copper-free Sonogashira cross-coupling reaction, which has been successfully employed for the synthesis of various (hetero)arylphenylacetylenes. researchgate.net This approach avoids the use of a copper co-catalyst, which can sometimes lead to side reactions. The reaction of a terminal acetylene (B1199291) with a suitable (hetero)aryl bromide in the presence of a palladium catalyst can afford the desired ethynylated product. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Terminal Alkyne | (Hetero)aryl Bromide | Palladium catalyst | (Hetero)arylphenylacetylene | researchgate.net |

| 5-Bromopicolinonitrile | Terminal Alkyne | Pd(OAc)2, PPh3, CuI, Et3N | 5-Ethynylpicolinonitrile derivative | bath.ac.uk |

| Aryl Halide/Triflate | Sodium Cyanate/Alcohol | Palladium catalyst | N-Aryl Carbamate | mit.edu |

Other Established Carbon-Carbon Bond Forming Strategies

Beyond palladium-catalyzed reactions, other established methods for forming carbon-carbon bonds have been explored for the synthesis of related structures. These include:

Grignard Reactions: The reaction of an organomagnesium halide (Grignard reagent) with an electrophile is a fundamental C-C bond-forming reaction.

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. uni-muenchen.de

Enzymatic Reactions: Biocatalysts are increasingly being used for carbon-carbon bond formation due to their high selectivity. libretexts.orgrsc.org Reactions such as aldol (B89426) additions and Michael additions can be catalyzed by enzymes to produce chiral molecules. libretexts.orgrsc.org

Novel Synthetic Routes and Strategies

The quest for more efficient and selective synthetic methods continues to drive innovation in organic chemistry.

Stereoselective and Regioselective Synthesis

For analogues of this compound that contain chiral centers or multiple reactive sites, controlling stereoselectivity and regioselectivity is paramount.

Stereoselective Synthesis: This involves the preferential formation of one stereoisomer over others. This can be achieved using chiral catalysts, auxiliaries, or reagents. nih.govmdpi.comrsc.org For instance, the stereoselective synthesis of C-glycosides has been accomplished using palladium-catalyzed reactions of glycals with organotrifluoroborate salts. rsc.org Similarly, the synthesis of parthenolide (B1678480) analogues has been achieved through a stereoselective acyl nitroso-ene reaction. nih.gov

Regioselective Synthesis: This refers to the selective reaction at one of several possible positions on a molecule. mdpi.comrsc.orguj.edu.plbeilstein-journals.orgmdpi.com For example, the regioselective synthesis of substituted pyrazoles has been achieved by controlling the reaction conditions to favor the formation of a single isomer. mdpi.com In the synthesis of dithioethers, the choice of catalyst and reaction conditions can direct the reaction to produce either 1,2- or 1,3-disubstituted products. beilstein-journals.org

Catalyst Development and Optimization in Synthesis

The introduction of the ethynyl group onto the nicotinonitrile scaffold is most commonly achieved through the Sonogashira cross-coupling reaction. google.comlibretexts.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org The development and optimization of the catalytic system are crucial for achieving high yields and purity.

Initial methods utilized standard palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), often in the presence of a copper(I) salt like copper(I) iodide (CuI) and an amine base. libretexts.orgresearchgate.netgoogle.com However, research has focused on developing more efficient and robust catalytic systems.

Optimization of Reaction Conditions: The efficiency of the Sonogashira coupling is highly dependent on parameters such as the solvent, base, and temperature. Studies have shown that solvents like ethanol (B145695) can provide excellent conversion rates while minimizing the leaching of palladium nanoparticles when they are used as catalysts. ias.ac.in The choice of base is also critical, with common options including triethylamine, potassium carbonate, and cesium carbonate. libretexts.orggoogle.comias.ac.in

Advanced Catalyst Systems: To overcome some limitations of traditional catalysts, such as the need for phosphine (B1218219) ligands and the formation of alkyne homocoupling byproducts (Glaser coupling) due to the copper co-catalyst, significant developments have been made. wikipedia.org

Copper-Free Sonogashira Reactions: To prevent the undesired dimerization of alkynes, copper-free protocols have been developed. wikipedia.org These systems often rely on more sophisticated palladium catalysts or specific reaction conditions to facilitate the coupling without the copper(I) co-catalyst.

Nanoparticle Catalysis: Palladium nanoparticles supported on materials like graphene have emerged as highly efficient and recyclable catalysts for Sonogashira couplings. ias.ac.in These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing costs. ias.ac.in

Ligand Development: The ligand coordinated to the palladium center plays a vital role in the catalyst's activity and stability. The development of bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands has led to catalysts with improved performance, allowing reactions to proceed under milder conditions and with lower catalyst loadings. libretexts.orgresearchgate.net

The table below summarizes various catalytic systems and conditions used for Sonogashira reactions relevant to the synthesis of ethynyl-substituted heteroaromatics.

| Catalyst System | Base | Solvent | Temperature | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI | NEt₃ / DMF | Room Temperature | Standard conditions for Sonogashira coupling. researchgate.net | |

| Pd/Nf-G (Palladium on Nafion-Graphene) | K₂CO₃ | Ethanol | 78°C | Heterogeneous, recyclable catalyst with high efficiency. ias.ac.in |

| Fe₃O₄@SiO₂/GO–NH₂–CoII | Et₃N | Ethanol | Reflux | Copper-free conditions using a magnetic nanoparticle-supported cobalt complex. researchgate.net |

| Pd(Py-tzNHC)₂₂ | K₂CO₃ | DMF/H₂O | 100°C | Copper-, amine-, and phosphine-free system using an N-heterocyclic carbene ligand. researchgate.net |

| PdCl₂(PPh₃)₂ | - | γ-Valerolactone-based Ionic Liquid | 55°C | Use of a biomass-derived ionic liquid that can act as solvent, ligand, and base. nih.gov |

Derivatization Pathways and Functionalization Strategies

The this compound scaffold possesses two primary sites for chemical modification: the terminal ethynyl group and the pyridine ring. This dual reactivity allows for extensive derivatization to generate a wide array of analogues with tailored properties. nii.ac.jpacs.org

Introduction of Diverse Chemical Moieties

The core structure of this compound serves as a versatile platform for introducing a variety of chemical groups. The nicotinonitrile nucleus is a prominent scaffold in medicinal chemistry, leading to the synthesis of numerous derivatives. ekb.egresearchgate.net Functionalization can be achieved by modifying the starting materials before the crucial coupling step or by derivatizing the final product. For instance, different substituted aryl halides can be coupled with a terminal alkyne to introduce diverse aryl moieties onto the pyridine ring system. Similarly, using different terminal alkynes allows for variation at the terminus of the ethynyl group. These strategies have led to the creation of fused heterocyclic systems and compounds with a broad spectrum of pharmacological activities. nii.ac.jpekb.eg

Strategies for Modifying the Ethynyl and Pyridine Scaffolds

Modification of the Ethynyl Scaffold: The carbon-carbon triple bond of the ethynyl group is a highly versatile functional handle for further chemical transformations.

Hydrohalogenation: The ethynyl group can undergo reactions such as hydrochlorination. In the case of ethynylpyridines, the initial formation of a pyridinium (B92312) salt enhances the electrophilicity of the triple bond, facilitating the nucleophilic attack of a halide ion to produce chloroethenylpyridine derivatives. acs.org This reaction is often stereoselective. acs.org

Cyclization Reactions: The ethynyl group can participate in intramolecular cyclization reactions to form fused ring systems. For example, a 3-cyano-2-(phenylethynyl)pyridine derivative can be treated with acid to yield naphthyridinone and pyranopyridinone structures. nii.ac.jp

Modification of the Pyridine Scaffold: The pyridine ring itself can be functionalized, although its electron-deficient nature dictates its reactivity. youtube.com

Electrophilic Aromatic Substitution (EAS): Pyridine is generally resistant to EAS reactions due to the deactivating effect of the nitrogen atom. When reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the C3 (and C5) position. youtube.com The presence of activating groups on the ring can facilitate these substitutions. youtube.com

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. nii.ac.jp For instance, ethynylation can be achieved at the 2-position by reacting a pyridine N-oxide with a silver acetylide in the presence of benzoyl chloride. nii.ac.jp

Skeletal Editing: Advanced synthetic strategies allow for the complete rearrangement of the pyridine core. In a one-pot sequence involving dearomatization, cycloaddition, and retro-cycloaddition, the C-N atom pair of the pyridine ring can be swapped for a C-C pair, transforming the pyridine into a substituted benzene (B151609) or naphthalene. nih.gov This allows for a fundamental diversification of the molecular skeleton. nih.gov

Chemical Reactivity and Transformational Chemistry of 5 Ethynylnicotinonitrile

Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides fundamental insights into how and how fast reactions involving 5-Ethynylnicotinonitrile proceed.

The outcome of many chemical reactions is governed by a competition between the fastest-forming product (kinetic control) and the most stable product (thermodynamic control). fiveable.mestackexchange.com This principle is often dictated by reaction conditions such as temperature.

Kinetic Control: At lower temperatures, reactions are typically irreversible. The product that is formed fastest, i.e., the one with the lowest activation energy (Ea), will be the major product. openstax.org

Thermodynamic Control: At higher temperatures, reactions can become reversible. This allows an equilibrium to be established, and the major product will be the one that is the most thermodynamically stable (lowest in Gibbs free energy), even if its formation is slower. openstax.orgiitd.ac.in

A classic example is the electrophilic addition of hydrogen bromide (HBr) to a conjugated diene like 1,3-butadiene. At low temperatures, the 1,2-addition product (the kinetic product) predominates because it is formed via a more stable secondary allylic carbocation intermediate. At higher temperatures, the more stable 1,4-addition product (the thermodynamic product) is favored as the system reaches equilibrium. openstax.org

For this compound, additions across the alkyne bond could similarly yield different regioisomers. The relative stability and rates of formation of these potential products would determine the reaction outcome under different temperature regimes, although specific studies detailing kinetic versus thermodynamic products for this compound are not prevalent.

Table 1: General Principles of Kinetic vs. Thermodynamic Control

| Control Type | Reaction Conditions | Major Product | Determining Factor |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Fastest-forming product | Lowest Activation Energy (Ea) |

| Thermodynamic | High Temperature, Long Reaction Time | Most stable product | Lowest Gibbs Free Energy (G) |

Mechanistic studies on ethynylpyridines, close analogs of this compound, provide valuable insights. One key transformation is hydrohalogenation. Contrary to the typical electrophilic addition mechanism for alkynes, the hydrochlorination of 2-ethynylpyridines is proposed to proceed via a nucleophilic addition mechanism. acs.org

The proposed mechanism involves two critical steps:

Protonation: The basic nitrogen atom of the pyridine (B92270) ring is first protonated by the acid (e.g., HCl), forming a pyridinium (B92312) salt.

Nucleophilic Attack: This salt formation significantly increases the electrophilicity of the ethynyl (B1212043) group. The proximity of the chloride counter-anion then facilitates its nucleophilic attack on the electron-deficient alkyne, leading to the formation of the 2-(2-chloroethenyl)pyridine product. acs.org

This mechanism highlights the profound influence of the pyridine ring on the reactivity of the attached ethynyl group, guiding the reaction through a pathway different from that of simple alkynes.

Electrophilic and Nucleophilic Additions

The dual electron-withdrawing effect of the pyridine and nitrile functionalities makes the alkyne in this compound a versatile substrate for addition reactions, particularly favoring nucleophilic attack.

While typical alkynes undergo electrophilic addition, where the π-bond acts as a nucleophile, the electron-deficient nature of the alkyne in this compound deactivates it towards electrophiles. chemistrysteps.com Instead, it is highly activated for nucleophilic addition. As discussed, even reaction with HBr likely proceeds via nucleophilic attack on the protonated pyridine intermediate. acs.org

Nucleophilic addition to activated alkynes is a well-established phenomenon. libretexts.orglibretexts.org Computational studies on the addition of thiols to various Michael acceptors, including 2-ethynylpyridines, confirm the high reactivity of these systems. The quaternization of the pyridine nitrogen further enhances the rate of nucleophilic addition, making the reaction with thiols comparable in speed to additions to highly reactive maleimides. nih.gov Given that the nitrile group in this compound is also strongly electron-withdrawing, this compound is expected to be an excellent substrate for the addition of a variety of nucleophiles, such as thiols, amines, and carbanions.

Cycloaddition Reactions

The ethynyl group is a powerful component in cycloaddition reactions, enabling the construction of various heterocyclic rings. For this compound, the most relevant of these is the azide-alkyne cycloaddition.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," allowing for the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. beilstein-journals.orgorganic-chemistry.orgnih.gov The reaction is exceptionally tolerant of a wide array of functional groups.

The mechanism is understood to involve a dinuclear copper acetylide intermediate. The terminal alkyne reacts with a copper(I) source to form a copper acetylide, which then reacts with an organic azide (B81097) to form the triazole ring after a series of steps, regenerating the copper catalyst. nih.gov

The reactivity of the alkyne in CuAAC is highly dependent on its electronic properties. Studies have shown that alkynes bearing electron-withdrawing groups are significantly more reactive. For instance, p-nitroethynylbenzene reacts faster than other substituted phenylacetylenes. mdpi.com As this compound possesses two powerful electron-withdrawing groups (the nitrile and the pyridine ring), it is predicted to be a highly reactive and excellent substrate for CuAAC reactions, readily coupling with various organic azides.

Table 2: Relative Reactivity of Alkynes in CuAAC

| Alkyne Substrate | Activating/Deactivating Group | Expected Reactivity |

|---|---|---|

| Phenylacetylene | Phenyl (neutral) | Baseline |

| p-Methoxyphenylacetylene | Methoxy (electron-donating) | Lower |

| p-Nitrophenylacetylene | Nitro (electron-withdrawing) | Higher |

| This compound | Nicotinonitrile (electron-withdrawing) | Very High (Predicted) |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful bioorthogonal reaction that, unlike CuAAC, proceeds without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the high ring strain of a cyclic alkyne, such as a dibenzocyclooctyne (DBCO). baseclick.euiris-biotech.de This strain is released upon the [3+2] cycloaddition with an azide, leading to rapid formation of a triazole product. researchgate.net

It is crucial to note that this compound, being a linear, unstrained terminal alkyne, cannot act as the strained alkyne component in a SPAAC reaction. For this compound to participate in SPAAC, it would need to be chemically modified to contain an azide functional group, which could then react with a strained alkyne like DBCO. Alternatively, a strained alkyne could be designed to incorporate a nicotinonitrile moiety. The fundamental principle of SPAAC relies on the reactivity of the strained partner, not the linear one. magtech.com.cn

Inverse-Demand Diels-Alder Reactions

The inverse-demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition process in organic synthesis that involves an electron-poor diene and an electron-rich dienophile. wikipedia.orgunits.it This is the reverse of the electronic requirements for the classic Diels-Alder reaction. units.it The reaction's utility is particularly noted in the synthesis of highly functionalized heterocyclic compounds from heteroaromatic azadienes. sigmaaldrich.com

This compound is a prime candidate for participating in IEDDA reactions as a dienophile. The molecule features an ethynyl group (a two-π-electron component) directly attached to an electron-deficient pyridine ring bearing a cyano group. Both the pyridine nitrogen and the nitrile group are electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne dienophile. This electronic characteristic makes it highly reactive toward electron-rich dienes.

The most common dienes used in IEDDA reactions are electron-deficient heterocycles, such as 1,2,4,5-tetrazines and 1,2,3-triazines. sigmaaldrich.comnih.gov The reaction between this compound and a substituted 1,2,4,5-tetrazine (B1199680) would proceed via a [4+2] cycloaddition, followed by the extrusion of a molecule of dinitrogen to yield a substituted pyridazine (B1198779). This pyridazine can then tautomerize to the more stable aromatic form. The reaction is typically fast, selective, and can be performed under mild conditions, often without the need for a catalyst. sigmaaldrich.comrsc.org

The general mechanism for this transformation is illustrated below:

| Step | Description | Intermediate/Product |

| 1. Cycloaddition | The electron-rich diene (e.g., a 1,2,4,5-tetrazine) reacts with the electron-poor alkyne of this compound in a concerted [4+2] cycloaddition. | A bicyclic adduct is formed. |

| 2. Retro-Diels-Alder | The primary adduct undergoes a retro-Diels-Alder reaction, eliminating a stable, small molecule, typically nitrogen gas (N₂). | A dihydropyridazine (B8628806) intermediate is generated. |

| 3. Aromatization | The dihydropyridazine intermediate rapidly aromatizes to form the final, stable pyridazine product. | A substituted pyridazine linked to the pyridine core. |

This reactivity makes this compound a valuable building block for creating complex, nitrogen-containing polycyclic aromatic structures, which are of interest in medicinal chemistry and materials science. rsc.org

Metal-Catalyzed Transformations

The terminal alkyne and the aromatic framework of this compound provide multiple sites for transformations catalyzed by transition metals. beilstein-journals.orgrsc.org These reactions are fundamental for creating more complex molecular architectures.

Sonogashira Coupling: The terminal ethynyl group is highly susceptible to palladium- and copper-catalyzed Sonogashira coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. This transformation is one of the most reliable methods for constructing substituted alkynes.

Reactants : this compound and an aryl/vinyl halide (e.g., iodobenzene, bromobenzene).

Catalyst System : Typically a combination of a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).

Product : A diarylacetylene derivative, such as 5-(phenylethynyl)nicotinonitrile.

| Catalyst Component | Role | Example |

| Palladium Complex | Primary catalyst for the oxidative addition/reductive elimination cycle. | Tetrakis(triphenylphosphine)palladium(0) |

| Copper(I) Salt | Co-catalyst, facilitates the formation of a copper(I) acetylide intermediate. | Copper(I) iodide |

| Base | Neutralizes the hydrogen halide byproduct. | Triethylamine, Diisopropylamine |

Other Cross-Coupling Reactions: While Sonogashira coupling is the most direct transformation of the ethynyl group, other metal-catalyzed reactions can be envisaged. For instance, the pyridine ring itself can be functionalized. C-H activation or conversion of the nitrile to other groups could provide handles for Suzuki, Stille, or Buchwald-Hartwig amination reactions, although these would require modification of the parent molecule. uni-muenchen.de

Carbene Insertion: Transition-metal-catalyzed carbene insertion into C-H bonds is another advanced strategy. snnu.edu.cn While not directly applicable to the parent molecule, derivatives of this compound could be designed to undergo such reactions for intramolecular cyclization or intermolecular functionalization.

Azidation Reactions: The alkyne moiety can also participate in metal-catalyzed azidation reactions, such as the copper-catalyzed synthesis of triazoles (Click Chemistry) if the reaction is performed with an azide, or hydroazidation across the triple bond. mdpi.com

Polymerization and Supramolecular Assembly Potential

The rigid, planar structure and multiple functional groups of this compound make it an excellent candidate for the construction of both covalent polymers and non-covalent supramolecular assemblies. ambeed.comwikipedia.org

Polymerization: The ethynyl group serves as a polymerizable unit. Transition-metal catalysts, particularly those based on rhodium, palladium, or tungsten, can initiate the polymerization of substituted acetylenes. The resulting polyacetylene-type polymer would feature a conjugated backbone with pendant nicotinonitrile units. Such polymers are of interest for their potential electronic and optical properties.

| Polymerization Type | Initiator/Catalyst | Potential Polymer Properties |

| Addition Polymerization | Rhodium(I) complexes, Ziegler-Natta catalysts | Conjugated, semiconducting, photoluminescent |

| Cyclotrimerization | Cobalt or Nickel catalysts | Formation of benzene (B151609) rings, leading to cross-linked networks |

Supramolecular Assembly: Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. wikipedia.org this compound possesses several features that promote self-assembly. rsc.orgnih.gov

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group are both hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these sites can direct the formation of predictable one-, two-, or three-dimensional networks.

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with electron-rich aromatic systems. These interactions are crucial for organizing molecules in the solid state and in solution.

Coordination Chemistry: The pyridine and nitrile nitrogen atoms are potential ligands for metal ions. The coordination of these sites to metal centers can lead to the formation of coordination polymers or discrete metallosupramolecular architectures with defined geometries and properties. The linear, rigid nature of the ethynyl linker is ideal for creating extended, non-interpenetrated networks.

The interplay of these non-covalent forces can lead to complex and functional supramolecular structures, with potential applications in materials science, such as porous materials for gas storage or molecular sensors. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Ethynylnicotinonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a primary tool for determining the precise molecular structure of 5-Ethynylnicotinonitrile in solution. nih.govmdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of each atom. uobasrah.edu.iqnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the three aromatic protons on the pyridine (B92270) ring and the single acetylenic proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrile and ethynyl (B1212043) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. nih.gov The spectrum for this compound would show signals for the five carbons of the pyridine ring, the two carbons of the ethynyl group, and the carbon of the nitrile group. The chemical shifts of these carbons provide critical data for confirming the molecular structure. nih.gov

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | Doublet | ~2.0 |

| H-4 | 8.2 - 8.4 | Doublet of Doublets | ~8.0, 2.0 |

| H-6 | 8.8 - 9.0 | Doublet | ~8.0 |

| C≡C-H | 3.5 - 3.7 | Singlet | N/A |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 118 - 121 |

| C-4 | 140 - 143 |

| C-5 | 125 - 128 |

| C-6 | 150 - 153 |

| C≡C-H | 80 - 85 |

| C≡C-H | 78 - 82 |

| C≡N | 115 - 118 |

Note: These are predicted values based on structure-property relationships and data for similar compounds. Actual experimental values may vary based on solvent and other conditions. nih.gov

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation pathways of this compound. libretexts.orgchemguide.co.uk Upon ionization in a mass spectrometer, the molecule forms a molecular ion (M⁺), and its mass-to-charge ratio (m/z) confirms the molecular weight. chemguide.co.uk

The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. uni-saarland.de The analysis of these fragmentation patterns provides valuable structural information. libretexts.orgnih.gov For this compound (C₈H₄N₂), the exact mass is approximately 128.0374 u.

Expected Fragmentation Pathways:

Loss of HCN: A common fragmentation for nitriles, leading to a fragment ion with m/z ≈ 101.

Loss of the Ethynyl Radical (•C₂H): Cleavage of the C-C bond between the ring and the ethynyl group, resulting in a fragment at m/z ≈ 103.

Cleavage of the Pyridine Ring: Complex fragmentation of the aromatic ring can lead to various smaller charged particles.

The relative abundance of these fragments helps to piece together the structure of the parent molecule. miamioh.edu

Advanced Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. libretexts.org

For this compound, several distinct vibrational frequencies are expected:

C≡N Stretch: The nitrile group has a strong, sharp absorption in the IR spectrum.

≡C-H Stretch: The terminal alkyne C-H bond gives a characteristic sharp peak.

C≡C Stretch: The carbon-carbon triple bond stretch is also observable, though its intensity can vary.

Aromatic Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations for C=C, C=N, and C-H bonds.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Alkyne (≡C-H) | Stretching | 3280 - 3320 | Strong, Sharp |

| Alkyne (C≡C) | Stretching | 2100 - 2140 | Medium to Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aromatic C=C, C=N | Ring Stretching | 1400 - 1600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. mdpi.com This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles by analyzing the diffraction pattern of X-rays passing through a single crystal.

While the crystal structure of this compound itself is not widely reported, studies on its derivatives, particularly metal-organic complexes, demonstrate its utility as a ligand. rsc.orgrsc.org In such complexes, this compound coordinates to metal centers, and X-ray crystallography reveals how the molecule packs in a crystalline lattice and interacts with neighboring molecules or ions. rsc.org This information is crucial for understanding intermolecular interactions and designing new materials.

Electron Microscopy Techniques (e.g., High-Resolution Scanning Electron Microscopy) for Morphology

Electron microscopy techniques, such as High-Resolution Scanning Electron Microscopy (HR-SEM), are employed to visualize the surface topography and morphology of materials derived from this compound. This is particularly relevant when the compound is used as a monomer to create polymers or as a component in thin films or other nanostructured materials.

HR-SEM can provide high-magnification images that reveal details about:

Surface texture: Whether the material is smooth, rough, or porous.

Particle or grain size: The dimensions of individual components within a larger structure.

Structural organization: The presence of ordered features, such as fibers, layers, or crystalline domains.

This morphological information is critical for correlating the structure of a material with its physical and chemical properties.

Surface-Sensitive Spectroscopic Methods (e.g., X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a material. acs.org When analyzing films or materials made with this compound, XPS can provide quantitative information about the elements present (carbon, nitrogen) and their bonding environments.

The N 1s spectrum is particularly informative. The binding energy of the N 1s core electrons differs for the pyridinic nitrogen and the nitrile nitrogen due to their distinct chemical environments. xpsfitting.comxpsfitting.comresearchgate.net

Pyridinic Nitrogen: Typically exhibits a binding energy in the range of 398.5 - 399.5 eV. researchgate.net

Nitrile Nitrogen (-C≡N): The binding energy is expected to be in a similar or slightly higher range, often around 399.0 - 400.0 eV.

Deconvolution of the N 1s peak can confirm the presence and integrity of both nitrogen-containing functional groups on the material's surface. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. ijarnd.comiosrjournals.orgsaspublishers.com For the analysis of this compound, particularly in complex mixtures, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. iosrjournals.orgijfmr.com

GC-MS: This technique is suitable for volatile and thermally stable compounds. The gas chromatograph separates components of a mixture, and the mass spectrometer provides mass spectra for each separated component, allowing for positive identification. uab.edu

LC-MS: This is a powerful tool for separating compounds in a liquid phase. ijfmr.comresearchgate.net It is highly versatile and can be used to analyze a wide range of compounds, including those that are not suitable for GC. mdpi.comchromatographyonline.com LC-MS combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. iosrjournals.org

These techniques are crucial for purity assessment, reaction monitoring, and the identification of byproducts or degradation products in samples containing this compound. saspublishers.com

Computational and Theoretical Investigations of 5 Ethynylnicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, are foundational computational techniques used to investigate the electronic structure and properties of molecules from first principles. mpg.de For 5-Ethynylnicotinonitrile, these methods would provide fundamental insights into its molecular behavior. DFT is a widely used method for calculating the electronic structure of molecules and materials. mpg.de

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation for this compound would model the molecule's dynamic behavior, such as the rotation around single bonds and the flexibility of the ethynyl (B1212043) group. This provides a detailed view of the molecule's accessible conformations and their relative energies. mdpi.com Furthermore, simulations could be used to study how this compound interacts with other molecules, including solvents or biological macromolecules, by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions. nih.gov

Docking and Molecular Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com If this compound were being investigated as a potential drug candidate, docking studies would be performed to predict its binding mode and affinity within the active site of a target protein. nih.gov This process helps in understanding the structural basis of the ligand-receptor interaction and can guide the design of more potent and selective analogs.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to explore the potential energy surface of a chemical reaction, providing a detailed, step-by-step description of the reaction mechanism. For reactions involving this compound, these studies would identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

Energy Profile Diagrams and Reaction Coordinate Analysis

Computational and theoretical investigations into the reaction mechanisms involving this compound provide crucial insights into the energetics and feasibility of its synthesis and subsequent transformations. Energy profile diagrams and reaction coordinate analyses are powerful tools in this regard, mapping the energetic landscape of a reaction from reactants to products through various transition states and intermediates. While specific computational studies exclusively focused on this compound are not extensively available in the public domain, we can infer its behavior from theoretical studies on analogous systems, particularly the well-established Sonogashira cross-coupling reaction, a plausible and common method for its synthesis.

The Sonogashira reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The synthesis of this compound would likely involve the reaction of a 5-halonicotinonitrile with acetylene (B1199291) or a protected acetylene equivalent. The catalytic cycle of this reaction has been a subject of numerous computational studies, providing a general framework for understanding the energy profile of the formation of the aryl-alkyne bond present in this compound.

The reaction mechanism is generally understood to proceed through a series of key steps: oxidative addition, transmetalation, and reductive elimination. Each of these steps has a characteristic energy barrier and change in free energy, which can be visualized on an energy profile diagram.

A Representative Energy Profile for the Sonogashira Coupling

An illustrative energy profile diagram for a generic palladium-catalyzed Sonogashira cross-coupling reaction is depicted below. This diagram qualitatively represents the changes in Gibbs free energy (ΔG) along the reaction coordinate.

Reactants: The starting point of the reaction, consisting of the 5-halonicotinonitrile, the alkyne, the palladium(0) catalyst, and the copper(I) acetylide (formed in situ).

Transmetalation: The acetylide group is transferred from the copper co-catalyst to the palladium(II) complex, displacing the halide. This step typically has a lower activation energy compared to the oxidative addition.

cis-trans Isomerization: For the final step to occur, the two organic ligands on the palladium center need to be in a cis orientation. A cis-trans isomerization may be necessary, which involves surmounting a small energy barrier.

Reductive Elimination: The final step is the reductive elimination of the product, this compound, from the palladium(II) complex, regenerating the palladium(0) catalyst. This step is usually thermodynamically favorable, with a significant release of energy.

Products: The final state of the system, with the desired this compound and the regenerated catalyst.

Reaction Coordinate Analysis

Below is a table summarizing typical calculated energy changes for the key steps in a model Sonogashira cross-coupling reaction, providing a quantitative basis for the energy profile diagram. The values are representative and can vary depending on the specific substrates, ligands, and computational methods used.

| Reaction Step | Description | Typical ΔE (kcal/mol) | Typical ΔG (kcal/mol) |

| Oxidative Addition | R-X + Pd(0)L₂ → R-Pd(II)(X)L₂ | -10 to -20 | +15 to +25 (TS) |

| Transmetalation | R-Pd(II)(X)L₂ + Cu-C≡CR' → R-Pd(II)(C≡CR')L₂ + CuX | -5 to -15 | +5 to +15 (TS) |

| Reductive Elimination | R-Pd(II)(C≡CR')L₂ → R-C≡CR' + Pd(0)L₂ | -20 to -40 | +10 to +20 (TS) |

Note: ΔE represents the change in electronic energy, while ΔG represents the change in Gibbs free energy, which includes thermal and entropic corrections. "TS" refers to the transition state energy barrier relative to the preceding intermediate.

While the specific energetic details for the synthesis of this compound will depend on the precise reaction conditions and the nature of the halogen on the nicotinonitrile ring, the general principles derived from computational studies of the Sonogashira reaction provide a robust framework for understanding its formation from a theoretical and energetic perspective.

Biological and Medicinal Chemistry Research Involving 5 Ethynylnicotinonitrile

Structure-Activity Relationship (SAR) Studies of 5-Ethynylnicotinonitrile Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have been instrumental in identifying key features that govern their potency and selectivity.

Systematic modifications of the this compound scaffold have revealed critical insights into the influence of various substituents on its biological effects. The primary focus of these investigations has been on the modulation of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a key player in synaptic plasticity and neurotransmission.

Research has shown that substitutions on both the nicotinonitrile ring and the terminal phenyl ring of the ethynyl (B1212043) group can significantly impact the potency of these compounds as mGluR5 negative allosteric modulators (NAMs). For instance, the introduction of small alkyl groups or halogen atoms at specific positions on the phenyl ring can enhance binding affinity and functional activity.

| Compound/Derivative | Substitution | Target | Activity |

| MPEP (2-methyl-6-(phenylethynyl)pyridine) | Phenyl group on the ethynyl moiety | mGluR5 | Negative Allosteric Modulator |

| MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine) | Thiazole ring instead of phenyl | mGluR5 | Negative Allosteric Modulator |

| Fenobam | Imidazole-based structure | mGluR5 | Negative Allosteric Modulator |

This table showcases related compounds that have informed the SAR of ethynylpyridine derivatives, highlighting the impact of different aromatic substitutions on mGluR5 modulation.

Through extensive SAR studies, researchers have delineated the essential pharmacophoric features of this compound derivatives required for high-affinity binding to mGluR5. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

The key pharmacophoric elements for mGluR5 negative allosteric modulation by this class of compounds include:

A hydrogen bond acceptor: The nitrogen atom of the nicotinonitrile's pyridine (B92270) ring is crucial for interaction with the receptor.

A central ethynyl linker: This rigid linker appropriately positions the aromatic systems for optimal interaction within the allosteric binding pocket.

A terminal aromatic or heteroaromatic ring: This group engages in hydrophobic and potential π-stacking interactions within a specific sub-pocket of the receptor. The nature and substitution pattern of this ring are critical determinants of potency and selectivity.

Mechanism of Biological Action Research

Understanding the precise mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound derivatives, research has elucidated their action at the molecular and cellular levels.

These compounds function as non-competitive, negative allosteric modulators of mGluR5. They bind within a transmembrane allosteric pocket of the receptor, a site distinct from where the endogenous ligand glutamate binds. This binding event induces a conformational change in the receptor that decreases its ability to be activated by glutamate.

The downstream consequence of this allosteric modulation is the attenuation of the Gq/11 signaling pathway, which is the primary signaling cascade activated by mGluR5. This leads to a reduction in the activation of phospholipase C (PLC), which in turn decreases the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 levels leads to decreased release of calcium from intracellular stores. By dampening these signaling pathways, this compound derivatives can modulate the excessive neuronal excitability associated with various pathological conditions.

Receptor Binding and Allosteric Modulation

Research involving the this compound scaffold has been prominent in the study of the dopamine (B1211576) D1 receptor (D1R), a G protein-coupled receptor (GPCR) integral to cognitive functions such as memory and attention. Rather than developing direct agonists, which have faced challenges in clinical development, the focus has shifted to positive allosteric modulators (PAMs). PAMs bind to a topographically distinct site from the endogenous ligand (dopamine), modulating the receptor's affinity and/or efficacy. This approach offers greater subtype selectivity and a wider therapeutic window, as the PAM's effect is dependent on the presence of endogenous dopamine.

Several classes of D1R PAMs have been discovered, with many featuring heterocyclic cores conceptually related to the nicotinonitrile structure. These compounds potentiate dopamine-stimulated G protein- and β-arrestin-mediated signaling. nih.gov Structural and mutational studies have provided evidence that these modulators engage with multiple allosteric sites on the D1R. nih.gov One such critical site involves a pocket within the second intracellular loop (IL2) of the receptor. nih.gov The binding of a PAM to this site can enhance the potency and efficacy of dopamine, representing a sophisticated mechanism for fine-tuning dopaminergic neurotransmission. researchgate.net

| Compound Class/Example | Receptor Target | Mechanism of Action | Key Research Finding |

|---|---|---|---|

| DETQ | Dopamine D1 Receptor | Positive Allosteric Modulator (PAM) | Selectively potentiates the human D1 receptor with no significant intrinsic agonist activity. pnas.org |

| MLS1082 (Pyrimidone-based) | Dopamine D1 Receptor | Positive Allosteric Modulator (PAM) | Potentiates dopamine-stimulated G protein and β-arrestin signaling; binds to a site involving the D1R's second intracellular loop. nih.govnih.gov |

| MLS6585 (Thiophene-based) | Dopamine D1 Receptor | Positive Allosteric Modulator (PAM) | Structurally distinct PAM that acts at a different allosteric site than MLS1082, indicating multiple modulatory sites on the D1R. nih.govsemanticscholar.org |

| Mevidalen (LY3154207) | Dopamine D1 Receptor | Positive Allosteric Modulator (PAM) | First D1R PAM to be evaluated in clinical trials, demonstrating the therapeutic potential of this mechanism. researchgate.net |

Downstream Signaling Pathway Modulation (e.g., Phosphatidylinositol-Calcium System)

The potentiation of D1 receptor activity by PAMs directly influences downstream intracellular signaling cascades. The canonical pathway for D1R, a Gs-coupled receptor, involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. However, a growing body of evidence reveals that D1R signaling is more complex, including modulation of the phosphatidylinositol-calcium system.

Research has identified an atypical D1 receptor signaling pathway that couples to Gq proteins, leading to the activation of phospholipase C (PLC). pnas.orgnih.gov PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govpnas.org This mobilization of intracellular Ca2+ is a critical signaling event that can influence a wide range of cellular processes. This non-canonical signaling can also be initiated by the formation of D1-D2 receptor heteromers, which couple to the Gq/PLC pathway upon co-activation. Therefore, allosteric modulation of the D1 receptor by compounds derived from scaffolds like this compound can influence not only the cAMP pathway but also the phosphatidylinositol-calcium system, leading to complex and nuanced effects on neuronal function.

Bioisosteric Modifications and Scaffold Hopping Strategies

The this compound core is an example of a privileged scaffold in medicinal chemistry, valued for its utility in constructing compounds with diverse biological activities. nih.gov To optimize lead compounds derived from this and related scaffolds, medicinal chemists frequently employ strategies such as bioisosteric modification and scaffold hopping.

Rational Design of Analogues for Improved Properties

The development of analogues from a lead compound is a cornerstone of drug discovery, driven by the rational design to improve specific properties. This process relies on understanding the structure-activity relationship (SAR)—how specific structural features of a molecule relate to its biological activity. For D1R PAMs, research has focused on the systematic modification of peripheral chemical groups attached to the core scaffold to enhance potency and selectivity. nih.gov

For example, in the pyrimidone series of D1R PAMs, researchers synthesized dozens of new analogues by systematically altering the N-aryl and C-alkyl groups on the pyrimidone ring. This effort led to the identification of analogues with an approximately 8-fold amplification of dopamine-mediated signaling compared to the initial lead compound. Such studies are increasingly supported by structural biology, where crystal and cryo-EM structures of the target receptor can reveal the precise binding interactions, allowing for more accurate, computer-aided design of new analogues with optimized engagement with the allosteric pocket. researchgate.net The primary goals of these rational design campaigns are to improve therapeutic efficacy and minimize off-target effects.

Addressing Metabolic Liabilities and Pharmacokinetic Optimization Research

For any drug candidate, particularly those intended for central nervous system disorders, its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is as critical as its potency. A significant hurdle for CNS drugs is the need to cross the blood-brain barrier (BBB). Compounds containing scaffolds like nicotinonitrile are often subject to extensive metabolic and pharmacokinetic optimization to ensure they can reach their target in the brain at therapeutic concentrations and persist for an appropriate duration.

A common issue is metabolic liability, where certain chemical groups are susceptible to rapid breakdown by metabolic enzymes (e.g., cytochrome P450s), leading to poor bioavailability and short half-life. Medicinal chemistry strategies to address this include the bioisosteric replacement of metabolically "soft" spots. For instance, replacing a metabolically vulnerable phenyl ring with a less-susceptible pyridyl or pyrimidyl ring by incorporating nitrogen atoms can enhance metabolic stability. Optimization research also focuses on tuning physicochemical properties like lipophilicity and hydrogen bonding capacity to achieve the right balance for BBB penetration without promoting rapid clearance or non-specific binding.

Prodrug Strategies and Drug Delivery Systems Research

When a promising compound possesses poor pharmacokinetic properties, such as low solubility or poor membrane permeability, that cannot be resolved through direct molecular modification, a prodrug strategy may be employed. A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. This approach can be used to overcome various barriers, including poor oral absorption or inefficient delivery across the BBB.

For complex molecules derived from the this compound scaffold, functional groups like hydroxyls or amines could be temporarily masked with a promoiety. For example, esterification can increase a compound's lipophilicity, facilitating its passage through biological membranes like the intestinal wall or the BBB. Once in the target tissue, endogenous esterase enzymes cleave the ester bond, releasing the active drug. While a powerful tool in medicinal chemistry, the design of a successful prodrug is complex, requiring careful selection of a promoiety that is cleaved at the appropriate rate and is itself non-toxic.

Toxicological Mechanism Research

The toxicological profile of any new chemical entity must be thoroughly investigated. For compounds containing the this compound scaffold, toxicological research would likely focus on several key structural features. The nitrile (-C≡N) group is a potential site for metabolic activation. Studies on related simple nitriles, such as acetonitrile, have shown that metabolites can covalently bind to cellular macromolecules, which is a potential mechanism for toxicity.

Furthermore, many neuroactive heterocyclic compounds can induce cellular stress. Research on neonicotinoids, another class of nitrogen-containing heterocyclic compounds, has shown that their cytotoxicity can be mediated by mechanisms such as the induction of oxidative stress and mitochondrial dysfunction. Therefore, a key area of investigation for this compound derivatives would be their potential to generate reactive oxygen species (ROS), disrupt mitochondrial function, or trigger apoptotic pathways in neuronal and non-neuronal cells. Understanding these potential mechanisms is crucial for designing safer therapeutic agents based on this scaffold.

Applications in Chemical Biology and Materials Science

Click Chemistry Applications in Bioconjugation and Materials Science

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and the ethynyl (B1212043) group of 5-Ethynylnicotinonitrile makes it an ideal participant in this reaction for forging stable triazole linkages.

A notable application of this compound in this context is in the synthesis of inhibitors for biological targets. For instance, in the development of novel therapeutics, this compound has been utilized in a click chemistry approach to synthesize potent inhibitors of METTL3 (N6-adenosine-methyltransferase like 3), an enzyme implicated in various cancers google.com.

In a documented synthetic route, this compound is reacted with an azide-containing substrate in the presence of a copper(I) catalyst. The reaction proceeds as follows:

A solution of an azide (B81097) substrate and this compound (typically in a slight excess) is prepared in an anhydrous solvent such as dimethylformamide (DMF). The solution is degassed to remove oxygen, which can interfere with the catalyst. A copper(I) source, such as copper(I) iodide, is then added to catalyze the cycloaddition reaction. The mixture is stirred at room temperature, often in the dark to prevent side reactions, until the reaction is complete, as monitored by techniques like high-performance liquid chromatography (HPLC). This process yields a triazole-linked product, in this case, a key intermediate in the synthesis of a METTL3 inhibitor google.com.

This specific example underscores the utility of this compound in creating complex and biologically active molecules through reliable and efficient click chemistry.

While the primary documented use of this compound in click chemistry is for bioconjugation in a drug discovery context, the principles can be extended to other areas outlined below. However, specific research examples for the following subsections involving this compound are not prominently available in the reviewed literature.

The ethynyl group of this compound makes it a potential candidate for incorporation into labeling and imaging probes. Through a click reaction with an azide-modified fluorophore, quencher, or other reporter molecule, the nicotinonitrile moiety could be appended to a detection agent. This could be used to develop novel probes for biological imaging or assays. However, at present, specific studies detailing the use of this compound for the creation of labeling or imaging probes are not available in the public scientific literature.

The synthesis of METTL3 inhibitors demonstrates the use of this compound in constructing complex, albeit not macrocyclic or polymeric, molecules. In another context, this compound has been used as a reactant in Sonogashira coupling reactions to create more elaborate molecular structures google.com. This type of carbon-carbon bond-forming reaction is also a powerful tool for the synthesis of complex architectures. While this showcases its utility as a building block, direct evidence of its application in the synthesis of macrocycles or polymers is limited in the current body of scientific literature.

The functionalization of nanoparticles with targeting ligands or therapeutic agents is a key strategy in nanomedicine. The ethynyl group of this compound could, in principle, be used to attach this moiety to azide-functionalized nanoparticles via click chemistry. The properties of the nicotinonitrile group could then be exploited, for example, to influence drug loading or release. However, there is currently a lack of published research specifically documenting the use of this compound for nanoparticle modification or in targeted delivery systems.

Chemical Tool Development

The application of this compound in the synthesis of METTL3 inhibitors is a prime example of its role in chemical tool development google.com. Chemical tools are small molecules designed to probe biological systems and elucidate the function of specific proteins or pathways. By acting as a key building block for a potent and selective inhibitor, this compound contributes to the creation of a tool that can be used by researchers to study the biological roles of METTL3 in health and disease.

The development of such specific chemical probes is crucial for advancing our understanding of complex biological processes and for the validation of new drug targets. The versatility of this compound in coupling reactions suggests its potential for the synthesis of a wider range of chemical tools targeting other proteins of interest.

Materials Science Applications

The application of this compound in materials science is an emerging area with potential for future development. The rigid, aromatic structure of the nicotinonitrile group, combined with the reactive ethynyl handle, makes it an interesting monomer for the synthesis of novel polymers with specific electronic or physical properties. While the broader class of ethynylpyridines has been explored for the creation of conjugated polymers, specific research focusing on this compound for materials science applications is not yet widely reported.

Green Chemistry Principles in the Synthesis and Application of 5 Ethynylnicotinonitrile

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comibchem.com The goal is to design synthetic pathways that maximize the incorporation of all materials used, thereby minimizing waste at a molecular level. wordpress.commonash.edu A higher atom economy signifies a more efficient and sustainable process, as fewer atoms from the reactants are converted into unwanted byproducts. ibchem.comlibretexts.org

For the synthesis of 5-ethynylnicotinonitrile, achieving a high atom economy would involve prioritizing reaction types like addition or cycloaddition reactions, which theoretically can have 100% atom economy. In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. For instance, a hypothetical synthesis involving the direct addition of an ethynyl (B1212043) group to a nicotinonitrile precursor would be preferable to a multi-step process involving protecting groups and leaving groups that are ultimately discarded as waste.

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Characteristics | Potential Atom Economy | Relevance to this compound Synthesis |

| Addition | Reactants combine to form a single product. | High (can be 100%) | Ideal for introducing the ethynyl group. |

| Substitution | A functional group is replaced by another. | Moderate to Low | Often generates leaving groups as waste. |

| Elimination | A molecule loses atoms to form a double or triple bond. | Low | Generates byproducts. |

| Rearrangement | A molecule's structure is rearranged. | High (can be 100%) | Potentially useful if a suitable precursor can be isomerized. |

This table provides an interactive overview of how different reaction types influence atom economy.

Prevention of Waste and By-product Minimization

The first principle of green chemistry is the prevention of waste, which is intrinsically linked to atom economy. monash.edu Designing syntheses that generate minimal or no waste is more advantageous than treating or cleaning up waste after it has been created. In the context of this compound synthesis, this involves careful selection of reagents and reaction conditions to maximize yield and minimize the formation of side products.

Strategies for minimizing waste include:

High-Yield Reactions: Optimizing reaction conditions (temperature, pressure, solvent) to ensure the highest possible conversion of starting materials to this compound.

Catalytic Reagents: Using catalytic reagents in place of stoichiometric ones. Catalysts are used in small amounts and can be recycled, reducing both waste and cost. monash.edu

Tandem or One-Pot Reactions: Designing a synthetic sequence where multiple steps are carried out in the same reaction vessel. This reduces the need for intermediate purification steps, which are a major source of solvent and material waste.

Use of Safer Solvents and Reaction Media

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for 50-80% of the mass in a standard chemical operation and contributing significantly to the cumulative life cycle environmental impacts. skpharmteco.com The fifth principle of green chemistry advocates for making auxiliary substances like solvents unnecessary where possible, and innocuous when used. skpharmteco.comwordpress.com

For the synthesis of this compound, replacing traditional volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene (B28343) with greener alternatives is a key objective. wordpress.comrsc.org Greener solvents are chosen based on their low toxicity, biodegradability, and derivation from renewable resources. scilit.com

Table 2: Comparison of Traditional vs. Green Solvents

| Solvent Class | Examples | Advantages | Disadvantages |

| Traditional | Toluene, Dichloromethane, DMF | High solvency for many reagents | Toxic, environmentally persistent, often petroleum-derived |

| Green | Water, Ethanol (B145695), 2-Methyl-THF, Ionic Liquids | Low toxicity, biodegradable, renewable sources | May have lower solvency, require different reaction conditions |

This interactive table compares the properties of traditional and green solvents potentially applicable in synthesis.

The synthesis of related nicotinonitrile derivatives has been successfully carried out in refluxing pure ethanol, demonstrating the feasibility of using safer, bio-based solvents for this class of compounds. nih.gov

Energy Efficiency in Synthetic Processes

The fourth principle of green chemistry states that energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. monash.edu Whenever possible, synthetic methods should be conducted at ambient temperature and pressure.

In the synthesis of this compound, energy efficiency can be achieved by:

Lowering Reaction Temperatures: Developing synthetic routes that proceed efficiently at or near room temperature reduces heating and cooling costs. Low-temperature synthesis has been shown to be effective for preparing other sensitive organic molecules. nih.govunram.ac.id

Microwave or Ultrasound-Assisted Synthesis: These alternative energy sources can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating.

Catalysis in Green Synthesis

Catalytic processes are preferred over stoichiometric reactions because they reduce waste, energy consumption, and often allow for more selective chemical transformations. monash.edu The use of catalysts is central to many green synthetic strategies. mdpi.com

For the synthesis of this compound, catalysis can be applied in several ways:

Homogeneous and Heterogeneous Catalysis: Transition metal catalysts (e.g., palladium, copper) are often used in cross-coupling reactions to form carbon-carbon bonds, such as the ethynyl group attachment. mdpi.com Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can be reused, simplifying purification and reducing waste. nih.gov

Biocatalysis: Enzymes can offer high selectivity and operate under mild conditions (aqueous media, room temperature), making them an attractive green alternative to traditional chemical catalysts.

Nanocatalysts: Nanoparticle-based catalysts offer high surface area and reactivity, often leading to improved reaction efficiency and the ability to be recycled multiple times without significant loss of activity. nih.govnih.gov

Renewable Feedstock Utilization

The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials whenever technically and economically practicable. australiansciencejournals.com Traditionally, many chemical feedstocks are derived from petroleum. A greener approach to synthesizing this compound would involve starting from biomass-derived precursors. nih.govresearchgate.net

While a direct pathway from biomass to this compound may not yet be established, research into converting biomass-derived platform molecules (e.g., furfural, glycerol, sugars) into valuable chemicals is a rapidly advancing field. energy.govmdpi.comenergy.gov For example, research is ongoing to produce acrylonitrile, a related nitrile-containing compound, from non-food sugars. energy.govenergy.gov Developing synthetic routes that can convert such bio-based building blocks into the pyridine (B92270) core of nicotinonitrile represents a key long-term goal for the sustainable production of this and related compounds.

Future Research Directions and Challenges

Development of Next-Generation Analogues

The structural scaffold of 5-Ethynylnicotinonitrile offers a versatile platform for the design of next-generation analogues with tailored properties. Future efforts in this area will likely concentrate on systematic modifications of the pyridine (B92270) ring, the nitrile group, and the ethynyl (B1212043) substituent to explore structure-activity relationships (SAR).

Key strategies for analogue development may include:

Modification of the Pyridine Ring: Introduction of various substituents (e.g., alkyl, aryl, halogen, amino groups) at other available positions on the pyridine ring could modulate the electronic properties, solubility, and biological interactions of the molecule. Recent advances in C-H functionalization of pyridines offer innovative strategies for regioselective modifications that were traditionally challenging to achieve nih.govrsc.org.

Bioisosteric Replacement of the Nitrile Group: The nitrile moiety can be replaced with other functional groups that mimic its size, shape, and electronic characteristics, such as oxadiazoles, thiazoles, or other small heterocyclic rings. This can lead to analogues with improved metabolic stability or different interaction profiles.

Derivatization of the Ethynyl Group: The terminal alkyne provides a reactive handle for a wide range of chemical transformations, including click chemistry, Sonogashira coupling, and cyclization reactions. This allows for the synthesis of a diverse library of derivatives with extended scaffolds and varied functionalities. For instance, coupling with various aryl or heteroaryl halides could generate a series of 5-arylalkynylnicotinonitriles.

The design and synthesis of novel nicotinonitrile derivatives have already shown promise in identifying compounds with potent biological activities, suggesting that similar strategies could be successfully applied to this compound researchgate.netnih.gov.

Table 1: Potential Strategies for Analogue Development of this compound

| Molecular Scaffold | Modification Strategy | Potential Outcome |

| Pyridine Ring | Introduction of substituents at C2, C4, C6 | Modulated electronic properties, solubility, and target binding |

| Nitrile Group | Bioisosteric replacement (e.g., oxadiazole, thiazole) | Improved metabolic stability, altered hydrogen bonding capacity |

| Ethynyl Group | Derivatization via coupling reactions (e.g., Sonogashira) | Increased structural diversity, introduction of new pharmacophores |

Integration of Artificial Intelligence and Machine Learning in Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research and development landscape for compounds like this compound. These computational tools can accelerate the discovery process, reduce costs, and provide novel insights into the chemical space.

Future applications of AI/ML in the context of this compound research include:

Predictive Modeling: Machine learning models can be trained on existing data from pyridine and nicotinonitrile derivatives to predict various properties of novel, virtual analogues, such as their biological activity, toxicity, and physicochemical properties. This in silico screening allows for the prioritization of a smaller, more promising set of compounds for synthesis and experimental testing nih.govacs.org.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By learning from vast chemical databases, these models can propose novel this compound analogues that are structurally distinct from existing compounds but are predicted to have high activity and favorable drug-like properties.

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes. By analyzing known chemical reactions, these platforms can suggest optimal reaction conditions, predict potential side products, and even propose multi-step synthetic pathways for complex analogues nih.gov.

The combination of computational chemistry and machine learning provides a powerful synergy for predictive insights into chemical systems, which will be invaluable for the future exploration of this compound and its derivatives acs.org.

Advanced Mechanistic Elucidation Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions, improving yields, and ensuring the desired regioselectivity. Future research should employ a combination of experimental and computational techniques to gain deeper mechanistic insights.

Areas for advanced mechanistic investigation include:

Computational Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. Such studies have been successfully applied to understand the intricacies of reactions involving ethynylpyridine derivatives and can provide a theoretical framework for experimental observations nih.gov.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can be used to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction kinetics.

Mechanistic Studies of Key Reactions: The Sonogashira coupling, a key reaction for the introduction of the ethynyl group, has a complex catalytic cycle involving both palladium and copper catalysts. Detailed mechanistic studies, potentially using techniques like mass spectrometry to observe catalytic intermediates, can lead to the development of more efficient and robust catalytic systems for the synthesis of this compound and its analogues youtube.comnih.govlibretexts.orgwikipedia.org.

Challenges in the functionalization of the pyridine ring, particularly at positions other than C2 and C4, highlight the need for a deeper understanding of the underlying reaction mechanisms to achieve selective transformations researchgate.netnih.govnih.gov.

Addressing Synthetic Scalability and Sustainability

For any chemical compound to have practical applications, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research on this compound must address these critical aspects.

Key challenges and future directions in this area include:

Scalability of Synthesis: Many synthetic methods that are effective on a laboratory scale face challenges when scaled up for industrial production. Issues such as heat transfer, mixing, and purification need to be addressed. The development of continuous flow processes, potentially utilizing microwave-assisted synthesis, could offer a more efficient and scalable alternative to traditional batch production for pyridine derivatives beilstein-journals.org.

Green Chemistry Approaches: There is a growing emphasis on developing synthetic methods that are more environmentally friendly. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste generation. Research into the green synthesis of pyridine derivatives is an active area that can be applied to the production of this compound nih.gov.

Catalyst Development: The development of more active, stable, and reusable catalysts for key synthetic steps, such as the Sonogashira coupling, is essential. This can reduce the cost of synthesis and minimize the environmental impact associated with heavy metal catalysts.

Process Optimization: A thorough optimization of reaction parameters, including temperature, pressure, reaction time, and catalyst loading, is necessary to maximize yield and minimize the formation of byproducts.

The synthesis of pyridine and its derivatives has been a subject of intense research, with a focus on improving reaction efficiencies and sustainability, which will be crucial for the future development of this compound ijpsonline.com.

Q & A

Q. How can researchers design a reproducible synthesis protocol for 5-Ethynylnicotinonitrile?